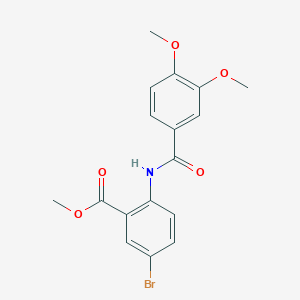

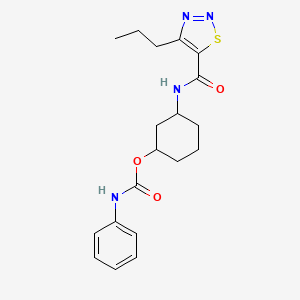

![molecular formula C24H29N3OS B2569226 N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide CAS No. 893789-13-4](/img/structure/B2569226.png)

N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline derivatives, which include compounds similar to the one you mentioned, are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . They have been reported to exhibit various biological properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves reactions such as the Niementowski reaction, which is a condensation reaction . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives includes a benzene ring fused with a pyrimidine ring . The exact structure of “N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide” would require more specific information.Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, 2-hydrazinobenzo[h]quinazoline can react with carbon disulfide in the presence of pyridine to form a mercapto-quinazoline derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structure and functional groups. For example, in the NMR spectrum of certain quinazoline derivatives, the NH and SH protons resonate as singlet signals .Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

A synthesis method for ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate from ethyl 4'-amino-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate was developed. The synthesis involves the reaction of the former with primary amines to produce 3-substituted 1H-spiro[benzo-[h]quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones. This process was identified to produce compounds with significant antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).

Biological Activity and Potential Applications

Antitumor Activity : The synthesized compounds from the above methodology showed promising antitumor properties, making them potential candidates for cancer therapy or related research (Markosyan et al., 2020).

Anti-Monoamine Oxidase Activity : These compounds also exhibited anti-monoamine oxidase activities. Monoamine oxidase inhibitors have various applications in treating psychiatric and neurological disorders, implying potential therapeutic applications in these domains (Markosyan et al., 2020).

Synthesis of Derivatives : The methodological framework for synthesizing these compounds also opens the door to creating a variety of derivatives, potentially broadening the spectrum of biological activities and applications in pharmaceuticals and medicinal chemistry (Markosyan et al., 2020).

Wirkmechanismus

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of biological activities, including antibacterial, antifungal, antitumor, psychotropic, antituberculosis, and antiviral properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3OS/c1-2-18-10-9-11-19(16-18)25-22(28)17-29-23-20-12-5-6-13-21(20)26-24(27-23)14-7-3-4-8-15-24/h5-6,9-13,16,26H,2-4,7-8,14-15,17H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMNKMWQZZDVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

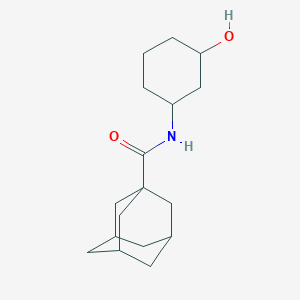

![1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2569146.png)

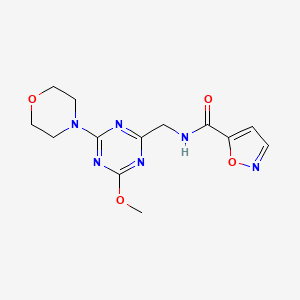

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)

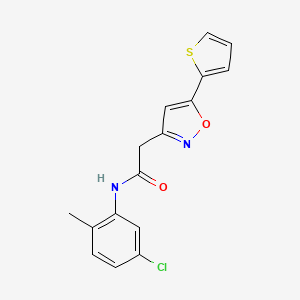

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)

![2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2569151.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2569156.png)

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)